RepSox
Overview
Description
RepSox is a small molecule inhibitor of the transforming growth factor-beta receptor type 1 (TGFβR1), also known as activin receptor-like kinase 5 (ALK5). It was first identified in the context of cellular reprogramming and has shown promise in various in-vitro and in-vivo studies. This compound is a member of the 1,5-naphthyridine class and has been used in research to inhibit TGFβR1 autophosphorylation, thereby preventing the protein from binding with adenosine triphosphate (ATP) and inhibiting the transcription of genes activated by TGFβR1 .
Mechanism of Action
Mode of Action
RepSox acts as an inhibitor of TGF-βRI . It binds to this receptor, preventing it from carrying out its normal function. This inhibition disrupts the normal signaling pathways of the cell, leading to changes in cell behavior .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the TGF-β signaling pathway . By inhibiting TGF-βRI, this compound disrupts this pathway, leading to a decrease in the phosphorylation of Smad2/3, a protein that is normally activated by TGF-β signaling . This compound also activates the Bone Morphogenetic Protein (BMP) pathway , which is involved in various developmental processes .
Result of Action
This compound has been found to induce several cellular changes. For instance, it can induce the differentiation of fibroblasts into adipocytes . It also promotes the browning of white adipocytes, a process that could potentially be harnessed for the treatment of obesity and associated metabolic diseases . In addition, this compound has been found to enforce barrier function in retinal endothelial cells, preventing permeability in response to VEGF, cytokines, and their combination .
Biochemical Analysis
Biochemical Properties
RepSox inhibits TGFβR1 autophosphorylation by preventing the protein from binding with ATP . It inhibits the binding of TGF-β to TGFβR1, and prevents the transcription of genes activated by TGFβR1 with nanomolar potency .
Cellular Effects
This compound has been found to promote the differentiation of the brown fat precursor cells and induce browning of the white fat precursor cells . It suppresses the proliferation of osteosarcoma cells via suppression of the JNK / Smad3 signalling pathway, and was able to induce cell cycle arrest, promote apoptosis and prevent migration of the cancer cells .
Molecular Mechanism
This compound works by inhibiting TGFβR1 autophosphorylation, preventing the protein from binding with ATP, inhibiting the binding of TGF-β to TGFβR1, and preventing the transcription of genes activated by TGFβR1 .
Temporal Effects in Laboratory Settings
It has been shown to have long-term effects on cellular function, such as promoting the differentiation of brown fat precursor cells .
Dosage Effects in Animal Models
It has been shown to have therapeutic effects in a variety of in-vitro and in-vivo rodent trials modelling various diseases .
Metabolic Pathways
This compound is involved in the TGF-β signaling pathway . It inhibits TGFβR1, which is a key component of this pathway .
Subcellular Localization
Given its role as an inhibitor of TGFβR1, it is likely to be found in the vicinity of this receptor, which is located on the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: RepSox can be synthesized through a multi-step process involving the formation of the 1,5-naphthyridine core. The synthesis typically starts with the preparation of the pyrazole intermediate, which is then coupled with a naphthyridine derivative under specific reaction conditions. The final product is purified using standard chromatographic techniques .
Industrial Production Methods: In industrial settings, the production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, using efficient purification methods, and ensuring compliance with regulatory standards for pharmaceutical compounds .
Chemical Reactions Analysis
Types of Reactions: RepSox primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve moderate temperatures and the use of solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound, while oxidation and reduction reactions can modify the functional groups present in the molecule .
Scientific Research Applications
RepSox has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the inhibition of TGFβR1 and its downstream signaling pathways.
Biology: Employed in cellular reprogramming to induce pluripotency in somatic cells.
Medicine: Investigated for its potential therapeutic effects in diseases such as osteoporosis, cancer, and enteric neuropathies.
Industry: Utilized in the development of new therapeutic agents targeting TGFβR1 signaling pathways.
Comparison with Similar Compounds
RepSox is unique in its ability to inhibit TGFβR1 with high specificity and potency. Similar compounds include:
SB431542: Another TGFβR1 inhibitor, but with different structural properties and potency.
LY2157299: A selective inhibitor of TGFβR1, used in various research applications.
A83-01: Inhibits TGFβR1 and other related kinases, used in reprogramming and differentiation studies
This compound stands out due to its specific inhibition of TGFβR1 autophosphorylation and its ability to replace Sox2 in reprogramming cocktails, making it a valuable tool in stem cell research and regenerative medicine .
Properties
IUPAC Name |
2-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]-1,5-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5/c1-11-4-2-5-16(20-11)17-12(10-19-22-17)13-7-8-14-15(21-13)6-3-9-18-14/h2-10H,1H3,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPKYPYHDKKRFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(C=NN2)C3=NC4=C(C=C3)N=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332295 | |
Record name | 2-[5-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl]-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446859-33-2 | |
Record name | 2-[5-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl]-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RepSox | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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